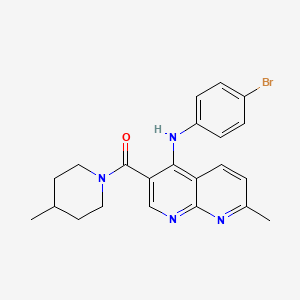

N-(4-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN4O/c1-14-9-11-27(12-10-14)22(28)19-13-24-21-18(8-3-15(2)25-21)20(19)26-17-6-4-16(23)5-7-17/h3-8,13-14H,9-12H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSKDXMYFMKLQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)Br)C=CC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the naphthyridine core: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the bromophenyl group: This step often involves a Suzuki–Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with the naphthyridine core using a palladium catalyst.

Attachment of the piperidine moiety: This can be done through amide bond formation, where the piperidine derivative is reacted with the naphthyridine core under suitable conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-(4-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to the presence of the piperidine moiety.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthyridine Derivatives

Substituent Variations

- Compound 3e (2-(2-bromophenyl)-7-phenyl-5-(trifluoromethyl)-1,8-naphthyridin-4-amine):

This derivative shares the 1,8-naphthyridin-4-amine core but differs in substituents: a 2-bromophenyl group at position 2 and a trifluoromethyl group at position 3. It exhibits a lower melting point (139–141°C) compared to the target compound, likely due to reduced steric hindrance and crystallinity . - Compound 3i (2-isopropyl-3-methyl-7-phenyl-5-(trifluoromethyl)-1,8-naphthyridin-4-amine):

The isopropyl and trifluoromethyl groups at positions 2 and 5 result in a significantly lower synthetic yield (12%) compared to the target compound, highlighting the challenges of introducing bulky substituents .

Functional Group Influence

- N-(3,4-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine (L968-0489): Replacing the 4-methylpiperidine carbonyl group with thiomorpholine alters solubility and electronic properties.

Pyridazinone Derivatives (Non-Naphthyridine Core)

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: This pyridazin-3(2H)-one derivative acts as a mixed FPR1/FPR2 agonist, with the 4-methoxybenzyl group critical for receptor activation.

Quinoxaline Derivatives

- 7-Methyl-3-(4-bromophenyl)quinoxaline-2-carbonitrile-1,4-dioxide (9i): The quinoxaline core introduces two nitrogen atoms at adjacent positions, creating distinct electronic properties. The 1,4-dioxide moiety in 9i may confer redox activity, unlike the neutral naphthyridine system in the target compound. Both share a 4-bromophenyl group, but 9i exhibits a higher melting point (222–223°C), suggesting stronger intermolecular interactions .

Comparative Data Table

Key Research Findings

- Synthetic Challenges : The introduction of a 4-methylpiperidine carbonyl group in the target compound likely requires optimized coupling conditions, as seen in analogous thiomorpholine derivatives .

- Bromophenyl as a Pharmacophore: The 4-bromophenyl group is recurrent in FPR agonists (pyridazinones) and quinoxalines, suggesting its role in hydrophobic or halogen-bond interactions .

- Core Structure Impact: The 1,8-naphthyridine core offers a balance of rigidity and electronic properties distinct from pyridazinones or quinoxalines, which may influence target selectivity and metabolic stability .

Biological Activity

N-(4-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a novel compound belonging to the naphthyridine family, characterized by its complex structure and potential biological activities. This article aims to explore its biological activity based on existing research, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthyridine core with several substituents that enhance its biological activity:

- Naphthyridine Core : Known for its presence in various biologically active compounds.

- Bromophenyl Group : This halogenated substituent is often associated with increased potency and selectivity in drug action.

- Piperidine Moiety : Commonly found in many therapeutic agents, it contributes to the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds within the naphthyridine class often exhibit significant anticancer properties. Similar compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on related naphthyridine derivatives have demonstrated their ability to inhibit proliferation in cancer cell lines including Huh7 (hepatocarcinoma) and HCT-8 (adenocarcinoma) .

Antimicrobial Properties

The naphthyridine structure is also linked to antimicrobial activity. Compounds with similar configurations have been reported to exhibit broad-spectrum antibacterial and antifungal effects. This suggests that this compound may possess similar properties, warranting further investigation .

Enzyme Inhibition

Preliminary studies suggest that this compound could act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases like Alzheimer’s. The mechanism of action may involve binding to the active sites of these enzymes, thereby altering their activity .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

- Enzyme Interaction : Binding affinity studies suggest that the compound may interact with various enzymes, leading to altered metabolic pathways.

- Cell Signaling Pathways : It may influence key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Research Findings and Case Studies

Several studies have explored the biological activity of related naphthyridine compounds. For example:

These findings highlight the potential of similar compounds as leads for drug development.

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- In Vitro and In Vivo Studies : Conducting comprehensive studies to evaluate the pharmacokinetics and toxicity profiles.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound.

- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance efficacy or reduce toxicity.

Q & A

Q. What are the standard protocols for synthesizing N-(4-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Core Formation : Construct the 1,8-naphthyridine core via cyclization of aminopyridine precursors under acidic conditions (e.g., POCl₃ in DMF) .

Functionalization : Introduce the 4-bromophenyl group via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in anhydrous solvents (e.g., toluene) .

Piperidine Carbonylation : Attach the 4-methylpiperidine moiety via carbonyl coupling using EDCI/HOBt as activating agents in dichloromethane .

Purification involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water).

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

| Technique | Purpose | Key Parameters |

|---|---|---|

| ¹H/¹³C NMR | Confirm structural integrity | Chemical shifts (δ) for aromatic protons (6.8–8.2 ppm) and piperidine carbons (~45–55 ppm) . |

| HRMS | Verify molecular mass | m/z accuracy within ±2 ppm . |

| X-ray Crystallography | Resolve 3D conformation | Bond angles (~120° for aromatic rings) and torsional strain analysis . |

| IR Spectroscopy | Identify functional groups | C=O stretch (~1650–1700 cm⁻¹) and N–H bend (~1550 cm⁻¹) . |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Use complementary assays (e.g., fluorescence polarization for kinase inhibition vs. cell viability assays for cytotoxicity) to validate target engagement .

- Structural Analogs : Compare activity across analogs (e.g., replacing 4-bromophenyl with 4-fluorophenyl) to isolate substituent effects .

- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability in synthesis or assay conditions .

Q. What strategies optimize reaction yields during the synthesis of complex naphthyridine derivatives?

- Methodological Answer :

| Parameter | Optimization Strategy | Example |

|---|---|---|

| Solvent | Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance nucleophilicity . | DMF increases amidation yield by 20% vs. THF . |

| Catalyst | Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂) for aryl amination efficiency . | Pd₂(dba)₃ reduces side-product formation by 15% . |

| Design of Experiments (DoE) | Apply factorial designs to optimize temperature (80–120°C) and stoichiometry (1.2–2.0 eq) . | DoE improved coupling step yield from 45% to 68% . |

Q. What computational methods are used to predict the binding affinity of this compound with kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds with hinge-region residues (e.g., Met793) .

- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent (TIP3P water) using AMBER .

- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize analogs .

Q. How can researchers design analogs to improve pharmacokinetic properties while retaining activity?

- Methodological Answer :

- LogP Optimization : Replace bromine with trifluoromethyl (-CF₃) to reduce LogP (from 3.8 to 2.5) and enhance solubility .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -NO₂) at the 7-methyl position to block CYP450 oxidation .

- In Vitro ADME : Assess permeability (Caco-2 assay) and plasma stability (37°C, 1 h) to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.